molecular formula C11H16N4O B2475653 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797618-16-6

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2475653
CAS No.: 1797618-16-6
M. Wt: 220.276
InChI Key: JGTBYVKMZKJOSS-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring, with an acetamide group

Mechanism of Action

Target of Action

The primary targets of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide are a variety of enzymes and receptors. These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The compound also acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function or modulating their activity . This interaction leads to changes in the biochemical pathways that these targets are involved in.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can lead to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in vasodilation . Similarly, modulation of the insulin-like growth factor 1 receptor can impact insulin signaling pathways .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and pathway involved. For example, inhibition of phosphodiesterase type 5 can lead to vasodilation, while modulation of the insulin-like growth factor 1 receptor can affect insulin signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The reaction conditions are generally mild, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine and pyrimidine rings, along with the acetamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9(16)13-8-10-12-5-4-11(14-10)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBYVKMZKJOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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